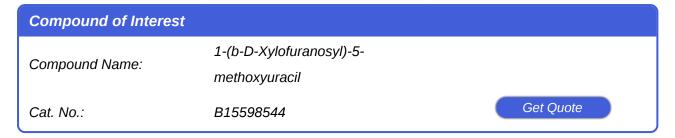


Spectroscopic and Synthetic Profile of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the nucleoside analog 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Due to the limited availability of direct experimental spectroscopic data in public databases, this document focuses on a comprehensive synthesis protocol and predicted spectroscopic data based on established principles of nucleoside chemistry and analysis of structurally related compounds.[1][2] The information herein serves as a foundational resource for the synthesis, characterization, and further investigation of this compound's biological potential.

Predicted Physicochemical Properties

The fundamental properties of 1-(β -D-Xylofuranosyl)-5-methoxyuracil can be predicted based on its chemical structure and data from analogous compounds.[1][3]



Property	Predicted Value	Basis for Prediction
Molecular Formula	C10H14N2O7	Based on the chemical structure.[1]
Molecular Weight	~274.23 g/mol	Calculated from the molecular formula.[1][3]
Appearance	White to off-white crystalline solid	Typical for similar nucleoside analogs.[3]
Solubility	Soluble in water, DMSO, and methanol	Common solubility profile for polar nucleoside analogs.[3]
Hydrogen Bond Donors	4	Derived from hydroxyl and N-H groups.[3]
Hydrogen Bond Acceptors	7	Derived from oxygen atoms.[3]

Synthesis Protocol

The synthesis of 1-(β -D-Xylofuranosyl)-5-methoxyuracil can be achieved through a multi-step process involving the preparation of the nucleobase, silylation, glycosylation, and deprotection. [4]

Step 1: Synthesis of 5-Methoxyuracil

This procedure is adapted from established methods for synthesizing 5-alkoxyuracils.[4]

- Materials: 5-Hydroxyuracil, Methanol, Sodium methoxide, Dimethyl sulfate (DMS) or Methyl iodide (Mel), Hydrochloric acid (HCl).[4]
- Procedure:
 - Add 5-hydroxyuracil (1.0 equivalent) to a solution of sodium methoxide (1.1 equivalents) in dry methanol. Stir at room temperature until a clear solution is obtained.[4]
 - Cool the reaction mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.[4]



 Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction with hydrochloric acid and concentrate under reduced pressure. The crude product can be purified by recrystallization.[4]

Step 2: Silylation of 5-Methoxyuracil

To enhance its solubility and reactivity for the glycosylation step, 5-methoxyuracil is silylated.[1] [3]

- Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMS-Cl) or Ammonium sulfate (catalyst), Anhydrous solvent (e.g., acetonitrile).[5]
- Procedure:
 - Suspend 5-methoxyuracil in the anhydrous solvent.[5]
 - Add HMDS and a catalytic amount of TMS-Cl or ammonium sulfate.[5]
 - Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative. The solvent is then removed under reduced pressure.[4]

Step 3: Vorbrüggen Glycosylation

This step involves the coupling of the silylated base with a protected xylofuranose derivative.[4]

- Materials: Silylated 5-methoxyuracil, Protected xylofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose), Lewis acid catalyst (e.g., TMSOTf or SnCl₄), Anhydrous solvent (e.g., acetonitrile).[5]
- Procedure:
 - Dissolve the silylated 5-methoxyuracil and the protected xylofuranose in the anhydrous solvent.[5]
 - Add the Lewis acid catalyst dropwise to the reaction mixture at room temperature or with gentle heating.[5]



 Monitor the reaction by TLC. Upon completion, quench the reaction by adding it to a cold saturated sodium bicarbonate solution and extract the product with an organic solvent like dichloromethane or ethyl acetate.[5]

Step 4: Deprotection

The final step is the removal of the protecting groups from the sugar moiety.[4]

- Materials: Protected nucleoside, Methanolic ammonia.[4]
- Procedure:
 - Dissolve the protected nucleoside in methanolic ammonia.[4]
 - Stir the solution at room temperature and monitor by TLC until all starting material is consumed.[5]
 - Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
 [5]

Spectroscopic Data (Predicted)

As direct experimental data is not readily available, the following tables summarize the expected spectroscopic characteristics for 1-(β-D-Xylofuranosyl)-5-methoxyuracil based on analogous compounds.[2]

¹H NMR Spectroscopy

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm



Chemical Shift (ppm)	Multiplicity	Assignment
~7.5 - 8.0	S	H-6 (Uracil)
~5.8 - 6.0	d	H-1' (Anomeric)
~4.0 - 4.5	m	H-2', H-3', H-4'
~3.5 - 3.8	m	H-5'
~3.7	s	-OCH₃
~11.0	S	N3-H (Uracil)

¹³C NMR Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (ppm)	Assignment
~163	C-4 (Uracil)
~151	C-2 (Uracil)
~140	C-6 (Uracil)
~125	C-5 (Uracil)
~90	C-1' (Anomeric)
~85	C-4'
~75	C-2', C-3'
~60	C-5'
~55	-OCH₃

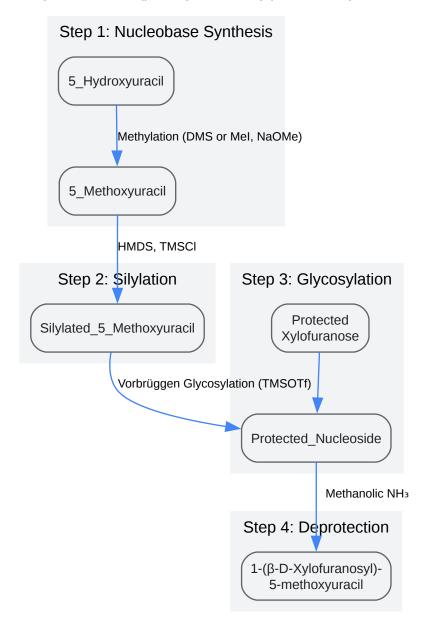
Mass Spectrometry



Analysis	Expected Data
Molecular Formula	C10H14N2O7
Monoisotopic Molecular Weight	~274.08 g/mol [2]
Expected Ion	[M+H]+ or [M+Na]+

Visualizations Synthesis Workflow





Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

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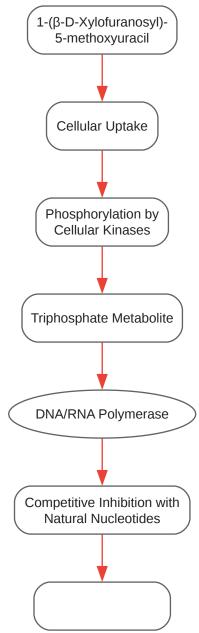
Caption: Synthetic workflow for 1-(β -D-Xylofuranosyl)-5-methoxyuracil.

Potential Mechanism of Action

The biological activity of nucleoside analogs like 1-(β -D-Xylofuranosyl)-5-methoxyuracil is often attributed to their ability to interfere with nucleic acid synthesis.[1]



Potential Mechanism of Action for a Nucleoside Analog



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